4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry. This compound serves as a versatile scaffold for the synthesis of various biologically active molecules, making it a valuable building block in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with suitable electrophiles, followed by cyclization to form the desired heterocyclic ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process, making it feasible for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing various substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing the compound’s biological activity .
Scientific Research Applications
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways . For instance, it has been shown to act as an allosteric modulator of core proteins in hepatitis B virus, inhibiting viral replication .
Comparison with Similar Compounds
Similar Compounds
4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid: This compound shares a similar core structure but differs in the presence of an oxo group, which can alter its reactivity and biological activity.
Pyrazolo[1,5-a]pyrazine derivatives: These compounds have variations in the substituents on the pyrazole ring, leading to differences in their chemical and biological properties.
Uniqueness
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid is unique due to its ability to serve as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its structural features allow for easy functionalization, making it a valuable tool in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-3-5-4-8-1-2-10(5)9-6/h3,8H,1-2,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPOKWDSMFKQMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)CN1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.